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3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Cat. No.: B2573861
CAS No.: 615578-60-4
M. Wt: 140.186
InChI Key: VPOHJFIHBDOUCK-UHFFFAOYSA-N
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Description

Historical Context of Imidazole-Containing Scaffolds in Organic Synthesis

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, has a rich history in organic synthesis. Its derivatives are integral components of many natural products, including the amino acid histidine and the neurotransmitter histamine (B1213489). rjptonline.orgajrconline.org The development of synthetic methodologies to construct and functionalize the imidazole core has been a subject of intense research for over a century. mdpi.comrsc.orgorganic-chemistry.org Early methods, such as the Debus synthesis, laid the groundwork for accessing a wide range of substituted imidazoles. organic-chemistry.org Over the years, more sophisticated and efficient catalytic methods have been developed, enabling the precise and regiocontrolled synthesis of complex imidazole derivatives. rsc.orgorganic-chemistry.org These advancements have cemented the role of imidazole scaffolds as privileged structures in drug discovery and materials science. rjptonline.orgajrconline.org

Current Landscape of Research on Heterocyclic Alcohol Derivatives

Heterocyclic alcohols, which feature a hydroxyl group attached to a heterocyclic core, are a pivotal class of organic compounds. They serve as versatile intermediates in the synthesis of a multitude of more complex molecules. nih.gov Current research in this area is largely focused on developing greener and more efficient synthetic methods, often employing transition metal catalysis for reactions like acceptorless dehydrogenative coupling. nih.gov The functionalization of heterocyclic alcohols allows for the introduction of diverse chemical handles, making them valuable precursors for pharmaceuticals, agrochemicals, and functional materials. clinmedkaz.org There is a growing interest in exploring the biological activities of novel heterocyclic alcohol derivatives, with many studies investigating their potential as antimicrobial, antifungal, and anticancer agents. rjptonline.orgclinmedkaz.org

Significance of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol as a Versatile Chemical Synthon

This compound is a bifunctional molecule that combines the features of a substituted imidazole with a primary alcohol. This unique combination of a nucleophilic heterocyclic ring and a reactive hydroxyl group makes it a valuable synthon, or building block, in organic synthesis. The N-methylated imidazole ring offers specific steric and electronic properties that can influence reaction outcomes and the properties of the final products.

The presence of the propanol (B110389) side chain allows for a range of chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. These transformations open up pathways to a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, esterification of similar imidazole-propanol structures has been shown to yield compounds with significant anti-Candida activity. nih.gov

Below is a table summarizing the key chemical properties of this synthon:

PropertyValue
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES CN1C=NC=C1CCCO
InChI Key VPOHJFIHBDOUCK-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Overview of Research Trajectories for Imidazole-Propanol Systems

Research involving imidazole-propanol systems is primarily directed towards the synthesis of novel derivatives and the evaluation of their pharmacological properties. A significant area of investigation is the development of new antimicrobial and antifungal agents. nih.govnih.gov The imidazole core is a well-established pharmacophore in many antifungal drugs, and modifications to the propanol side chain can be used to fine-tune the activity and pharmacokinetic properties of these compounds.

Another promising research avenue is the exploration of these molecules as catalysts or ligands in organometallic chemistry. The nitrogen atoms of the imidazole ring can coordinate with metal centers, and the propanol moiety can be functionalized to create tailored ligands for a variety of catalytic transformations. organic-chemistry.orgactylis.comnih.gov Furthermore, the unique physicochemical properties of N-substituted imidazoles make them interesting candidates for the development of novel ionic liquids and other functional materials.

The table below outlines some of the key research areas and potential applications for derivatives of this compound:

Research AreaPotential ApplicationsKey Transformations
Medicinal Chemistry Antifungal Agents, Antibacterial Agents, Anticancer AgentsEsterification, Etherification, Oxidation, Amination
Catalysis Ligand Synthesis, OrganocatalysisCoordination Chemistry, Functional Group Interconversion
Materials Science Ionic Liquids, Functional PolymersQuaternization, Polymerization

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B2573861 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol CAS No. 615578-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylimidazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOHJFIHBDOUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615578-60-4
Record name 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol
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Synthetic Methodologies and Strategies

Direct Synthetic Approaches to 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Direct approaches involve the formation of the key carbon-carbon bond that links the propanol (B110389) sidechain to the 1-methyl-1H-imidazole ring. These methods are often favored for their convergent nature, building the target molecule from key fragments in the later stages of the synthesis.

Grignard Reactions for Imidazolyl-Propanol Scaffold Construction

Grignard reactions are a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an epoxide. adichemistry.comsigmaaldrich.com This methodology can be adapted to construct the imidazolyl-propanol scaffold.

A plausible synthetic route involves the reaction of an appropriately functionalized imidazole (B134444) Grignard reagent with an epoxide. For instance, 5-bromo-1-methyl-1H-imidazole could be converted into its Grignard reagent, (1-methyl-1H-imidazol-5-yl)magnesium bromide. Subsequent reaction of this organometallic intermediate with propylene (B89431) oxide would, after acidic workup, yield the target secondary alcohol. Alternatively, reaction with ethylene (B1197577) oxide would furnish a primary alcohol after a two-carbon extension, which would then require an additional step to achieve the three-carbon propanol chain.

A more direct approach to the primary alcohol is the reaction of an imidazolyl Grignard reagent with a suitable aldehyde. For example, the reaction between an ethyl Grignard reagent (ethylmagnesium bromide) and a protected 1-methyl-1H-imidazole-5-carboxaldehyde would form the secondary alcohol, which could then be deprotected. To obtain the primary alcohol, this compound, a reaction could be designed where a Grignard reagent derived from 1-methyl-5-(2-bromoethyl)-1H-imidazole reacts with formaldehyde (B43269). doubtnut.com

A documented application of this strategy in a related system involves the Grignard reaction of an intermediate imidazole diester with methylmagnesium bromide (CH₃MgX) to produce ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, achieving a yield of over 96%. google.com This demonstrates the high efficiency of Grignard reactions in functionalizing imidazole rings to create alcohol moieties. google.com

Optimization of Reaction Conditions and Selectivity

The success of Grignard reactions is highly dependent on the optimization of reaction conditions to maximize yield and selectivity. A critical factor is the maintenance of strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with protic compounds like water, which would quench the reagent. adichemistry.comsigmaaldrich.com The solvent choice is also crucial, with diethyl ether and tetrahydrofuran (B95107) (THF) being the most common due to their ability to solvate the magnesium complex. sigmaaldrich.com

Temperature control is another key parameter. The formation of the Grignard reagent is often initiated by heating, but the subsequent reaction with the electrophile can be highly exothermic and may require cooling to prevent side reactions. sigmaaldrich.com

Selectivity can be a challenge if the substrate contains other electrophilic functional groups. In the context of imidazole derivatives, the acidic N-H proton of an unsubstituted imidazole would be deprotonated by the Grignard reagent. Therefore, N-substituted imidazoles, such as the 1-methyl derivative, are necessary for these reactions. Furthermore, other functional groups on the imidazole ring or the coupling partner may need to be protected to prevent unwanted reactions. For instance, an ester group can react with two equivalents of a Grignard reagent, which must be considered during the synthetic design. adichemistry.com

Precursor-Based Synthetic Routes for Imidazole-Functionalized Propanols

These routes involve the synthesis of a functionalized imidazole precursor that is subsequently modified to install the propanol sidechain, or the construction of the imidazole ring onto a molecule that already contains the propanol fragment.

Mannich Reaction Strategies for Imidazole Ring Functionalization

The Mannich reaction is a three-component condensation reaction involving an active acidic hydrogen compound, formaldehyde, and a primary or secondary amine. ijpca.org This reaction is a powerful tool for the C-alkylation of imidazoles, introducing an aminomethyl group onto the ring. The resulting product, a Mannich base, can then serve as a versatile precursor for further elaboration into the desired propanol sidechain. researchgate.net

For example, 1-methylimidazole (B24206) can undergo a Mannich reaction with formaldehyde and a secondary amine like dimethylamine (B145610) to yield 1-methyl-5-((dimethylamino)methyl)-1H-imidazole. This Mannich base can then be converted into a more suitable leaving group for subsequent nucleophilic substitution to build the propanol chain.

A systematic study on the Mannich reaction of imidazoles highlighted the influence of pH on the site of substitution. The reaction can lead to a mixture of N-substituted and C-substituted products, with the purification of C-substituted bases being particularly challenging due to the formation of multiple products with similar properties. datapdf.com The ratio of these products is significantly affected by the reaction's pH. datapdf.com

Effect of pH on the Position of Substitution in the Mannich Reaction of Imidazole with Diethylamine
pH (±0.07)Percent C-Substitution
1.000
3.000
5.0014
7.0027
9.0033
11.0033

Data sourced from a study on the Mannich reaction of imidazoles, showing the percentage of substitution on carbon positions out of the total amount of substitution. datapdf.com

Epoxidation and Nucleophilic Ring-Opening Reactions with Imidazole Derivatives

A highly effective and regioselective method for synthesizing β-hydroxyalkyl imidazoles involves the nucleophilic ring-opening of epoxides with imidazole derivatives. researchgate.net In this reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of an alcohol. niscpr.res.in

This methodology can be applied under mild, solvent-free conditions. For example, the reaction of various epoxides with imidazole at 60°C has been shown to produce the corresponding 1-(β-hydroxyalkyl)imidazoles in a regioselective manner. researchgate.net This approach is advantageous due to its experimental simplicity, cost-effectiveness, and good product yields, often avoiding the need for expensive metal catalysts. niscpr.res.in

The reaction can also be influenced by the solvent. In some cases, the solvent itself, if it is an alcohol like methanol, can act as the nucleophile in the ring-opening step, leading to different products. niscpr.res.in The choice between kinetic and thermodynamic control can also influence product distribution, with sterically hindered nucleophiles favoring the thermodynamically more stable product. niscpr.res.in

Advanced Synthetic Techniques for Imidazole Ring Incorporation

Modern organic synthesis has produced a variety of advanced techniques for the construction of substituted imidazole rings, which can be designed to incorporate the desired propanol sidechain from the outset. These methods often rely on metal-catalyzed cross-coupling and cycloaddition reactions.

One such approach is the copper-catalyzed [3 + 2] cycloaddition reaction, which can produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Another innovative technique is the use of visible-light-mediated, metal-free organic-dye-catalyzed dehydrogenative N-insertion to generate highly substituted imidazoles. organic-chemistry.org

Furthermore, the functionalization of the imidazole ring can be achieved through various catalytic processes. Ruthenium-catalyzed oxidation of alkynes followed by reaction with an ammonia (B1221849) source provides a route to monosubstituted imidazoles. nih.gov Heterogeneous catalysis, using catalysts like copper iodide (CuI), has been effectively used for the N-arylation of imidazole, demonstrating the utility of modern catalytic systems in imidazole chemistry. nih.gov These advanced methods provide efficient and often more environmentally benign pathways to complex imidazole derivatives compared to traditional multi-step syntheses.

Microwave-Assisted Organic Synthesis of Imidazole Analogs

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazole analogs. researchgate.netajrconline.org This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgresearchgate.netnih.gov

The synthesis of substituted imidazoles frequently employs multi-component reactions, which are particularly amenable to microwave conditions. niscpr.res.in For instance, the Debus-Radziszewski synthesis, a classic method for preparing imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, can be significantly optimized. orientjchem.org Under microwave irradiation, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes in the presence of ammonium (B1175870) acetate (B1210297) can be achieved in minutes with excellent yields. researchgate.net

Research has demonstrated the superiority of microwave-assisted methods over traditional heating. In a comparative study for the synthesis of various aryl imidazoles, the microwave-assisted, solvent-free approach consistently resulted in shorter reaction times and higher yields. niscpr.res.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Imidazole Analogs

Reaction Type Heating Method Reaction Time Yield (%) Reference
One-pot, three-component synthesis of trisubstituted imidazoles Microwave (1000 W) 12–16 min 85-95% niscpr.res.in
One-pot, three-component synthesis of trisubstituted imidazoles Conventional (Reflux) 6–10 hours 60-75% niscpr.res.in
Synthesis of quinolin-4-ylmethoxychromen-4-ones Microwave (100 °C) 4 min 80-95% nih.gov
Synthesis of quinolin-4-ylmethoxychromen-4-ones Conventional (Oil Bath) 60 min Lower than MAOS nih.gov

This table is generated based on data for analogous heterocyclic syntheses, illustrating the general advantages of microwave irradiation.

The benefits of MAOS extend to its "green chemistry" credentials, often allowing for solvent-free reactions or the use of environmentally benign solvents like ethanol (B145695) and water. orientjchem.orgnih.gov This alignment with sustainable practices makes it an increasingly attractive methodology in both academic and industrial research. ajrconline.org

[3+2] Cycloaddition Reactions in Imidazole Ring Assembly

The [3+2] cycloaddition, a type of pericyclic reaction, represents a powerful and atom-economical strategy for constructing five-membered heterocyclic rings like imidazole. mdpi.com This methodology involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form the core ring structure. researchgate.net Various catalysts and reaction conditions can be employed to achieve high regioselectivity and yield. organic-chemistry.orgrsc.org

One common approach involves the reaction of azomethine ylides (the 1,3-dipole) with various dipolarophiles. researchgate.netthieme-connect.com For example, a copper-catalyzed [3+2] cycloaddition has been described that provides multisubstituted imidazoles with high regioselectivity, using oxygen as a benign oxidant. acs.org Other metal catalysts, such as zinc chloride (ZnCl₂) and rhodium(II), have also been effectively used to catalyze the reaction between different precursors like benzimidates, 2H-azirines, and nitriles to yield highly substituted imidazoles. organic-chemistry.orgrsc.org

The versatility of the [3+2] cycloaddition is demonstrated by the wide range of accessible starting materials and the resulting diversity of substitution patterns on the imidazole ring. rsc.org For instance, the reaction of vinyl azides with cyanamide (B42294) can produce 2-aminoimidazoles, while reactions involving amidoximes and enones can lead to imidazoles with a ketone moiety. rsc.org

Table 2: Examples of [3+2] Cycloaddition Strategies for Imidazole Synthesis

1,3-Dipole Precursor Dipolarophile Catalyst/Conditions Key Feature Reference
Benzimidates 2H-Azirines ZnCl₂ Forms trisubstituted NH-imidazoles rsc.org
1-Sulfonyl triazoles Nitriles Rhodium(II) Generates rhodium iminocarbenoid intermediates organic-chemistry.org
Azomethine ylide precursor Benzonitriles Trifluoroacetic acid (TFA) Forms imidazolines, which are then oxidized to imidazoles thieme-connect.com
Amidoximes Enones Iron catalyst, Iodine Tolerant to nitroarene functional groups rsc.org

These cycloaddition strategies are fundamental to modern synthetic chemistry, providing efficient routes to complex heterocyclic structures from simpler, readily available starting materials.

Purification and Isolation Methodologies in Imidazolyl Propanol Synthesis

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For imidazolyl propanols like this compound, a combination of techniques is typically employed, leveraging the physicochemical properties of both the imidazole ring and the propanol side chain.

Crystallization: This is a primary method for purifying solid imidazole derivatives. google.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, promoting the formation of a crystalline solid. Impurities typically remain in the mother liquor. The choice of solvent is critical; solvents like ethanol, ethyl acetate, or mixtures involving ethers and alkanes are often used. google.comnih.gov For instance, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol has been successfully recrystallized from ethanol. nih.gov

Chromatography: Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts. nih.gov Silica gel is the most common stationary phase for the purification of moderately polar compounds like imidazolyl propanols. A solvent system, or eluent, is chosen to provide differential migration of the components of the mixture down the column. A gradient of solvents, typically increasing in polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol), is often used to elute the compounds based on their polarity. nih.gov

Distillation: For liquid imidazole derivatives or their precursors, distillation can be an effective purification method. google.com Azeotropic distillation is particularly useful for removing water or other close-boiling impurities from the product mixture. google.comlookchem.com This involves adding a substance (an entrainer) that forms a low-boiling azeotrope with the impurity, which can then be distilled off. google.com

Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. This protonates the imidazole nitrogen, causing the compound to move into the aqueous layer, while non-basic impurities remain in the organic phase. The aqueous layer can then be separated, neutralized with a base to deprotonate the imidazole, and the purified product can be extracted back into an organic solvent. reddit.com

The selection of a specific purification strategy depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present in the crude reaction mixture.

Chemical Reactivity and Transformations

Derivatization of the Primary Alcohol Moiety

The propan-1-ol side chain offers a versatile handle for chemical modification through reactions typical of primary alcohols. These include esterification, etherification, and oxidation, each providing a pathway to new classes of compounds with potentially altered physical and biological properties.

The primary alcohol of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol can be readily converted to a wide range of esters. Esterification is not only a common method for structural diversification but also serves as a technique for the protection of the hydroxyl group. Standard esterification protocols, such as reaction with carboxylic acids in the presence of an acid catalyst (Fischer esterification), or with more reactive acyl chlorides or anhydrides in the presence of a base, are applicable. chemguide.co.uk

A highly efficient method for the esterification of structurally similar imidazole-containing alcohols involves the use of coupling agents. For instance, the reaction of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols with various carboxylic acids proceeds smoothly in the presence of ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl) and a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govnih.gov This approach is mild and tolerates a wide variety of functional groups on the carboxylic acid partner.

Table 1: Representative Esterification of Imidazole (B134444) Alkanols

Starting Alcohol Carboxylic Acid/Acyl Source Reagents/Conditions Product Type
Imidazole-alkanol R-COOH EDCI, DMAP, DCM, rt, 18h Imidazole-alkyl ester
Imidazole-alkanol R-COCl Pyridine or Et3N, DCM, 0°C to rt Imidazole-alkyl ester

This table presents generalized conditions based on analogous reactions.

The synthesis of ethers from the primary alcohol moiety is another key transformation, leading to derivatives with increased lipophilicity. The Williamson ether synthesis is a classic and robust method for this purpose. wikipedia.orglibretexts.org This reaction involves a two-step process: first, the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by a nucleophilic substitution (SN2) reaction with a suitable organohalide (e.g., an alkyl or benzyl halide). masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

This strategy allows for the introduction of a wide variety of alkyl and aryl-alkyl groups onto the propanol (B110389) side chain, yielding a library of imidazole-derived ethers. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 2: General Protocol for Williamson Ether Synthesis

Starting Alcohol Base Alkylating Agent (R-X) Solvent Product Type
Imidazole-(CH2)3-OH Sodium Hydride (NaH) Methyl Iodide THF Imidazole-propyl methyl ether
Imidazole-(CH2)3-OH Potassium tert-butoxide Benzyl Bromide DMF Imidazole-propyl benzyl ether

This table illustrates the application of the Williamson ether synthesis to the target compound.

The oxidation state of the terminal carbon on the propyl side chain can be readily modified. The primary alcohol can be oxidized to the corresponding aldehyde, 3-(1-methyl-1H-imidazol-5-yl)propanal, or further to the carboxylic acid, 3-(1-methyl-1H-imidazol-5-yl)propanoic acid.

For the selective oxidation to the aldehyde, mild reagents are required to prevent overoxidation. Dess-Martin periodinane (DMP) is a highly effective reagent for this transformation, known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups, including the imidazole ring. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction is typically performed in chlorinated solvents like dichloromethane. wikipedia.org

Conversely, the hydroxyl group of this compound can be conceptually formed via the reduction of the corresponding aldehyde or carboxylic acid. For example, the reduction of related imidazole ketones to secondary alcohols has been effectively achieved using sodium borohydride (NaBH₄) in methanol, suggesting that a similar reduction of 3-(1-methyl-1H-imidazol-5-yl)propanal would yield the target primary alcohol. nih.gov More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required for the reduction of the corresponding carboxylic acid or its ester derivative.

Chemical Modifications of the Imidazole Heterocycle

The 1-methyl-1H-imidazole ring possesses a nucleophilic nitrogen atom at the 3-position (N-3), which is the primary site for further electrophilic attack.

Since the N-1 position of the imidazole ring is already substituted with a methyl group, further alkylation occurs exclusively at the N-3 nitrogen. This reaction, known as quaternization, converts the neutral imidazole into a positively charged imidazolium salt. nih.gov The reaction proceeds via an SN2 mechanism, where the N-3 atom acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents. nih.govacs.org

The resulting 1,3-disubstituted imidazolium salts are a class of ionic liquids and have applications as precursors for N-heterocyclic carbenes (NHCs) and as functional materials. organic-chemistry.org The reaction is typically carried out by heating the 1-substituted imidazole with the alkylating agent in a suitable solvent like acetonitrile or DMF. nih.gov

Table 3: Representative Quaternization of 1-Substituted Imidazoles

1-Substituted Imidazole Alkylating Agent Solvent/Conditions Product Type
1-Methylimidazole (B24206) Iodomethane Acetonitrile, reflux 1,3-Dimethylimidazolium iodide
1-Methylimidazole Benzyl bromide Toluene, 110°C 1-Benzyl-3-methylimidazolium bromide

This table provides examples of quaternization reactions applicable to the imidazole core of the target compound.

Similar to alkylation, acylation of the 1-methylimidazole ring occurs at the N-3 position. Reaction with an acyl halide (such as acetyl chloride) or a carboxylic anhydride leads to the formation of a 1-acyl-3-methylimidazolium salt. acs.org These N-acylimidazolium ions are highly reactive acylating agents, significantly more so than the corresponding amides, due to the positive charge on the imidazole ring which makes the acyl group highly susceptible to nucleophilic attack. nih.gov

The formation of the 1-acetyl-3-methylimidazolium cation, for example, creates a potent acetyl transfer agent. acs.orgacs.org This reactivity makes N-acylated imidazolium species useful as transient intermediates in organic synthesis for the acylation of alcohols, amines, and other nucleophiles. The reaction is typically rapid and is often performed in situ to generate the active acylating agent.

Halogenation and Other Electrophilic Aromatic Substitution Reactions

The 1-methyl-1H-imidazole ring is activated towards electrophilic aromatic substitution. Theoretical and experimental studies on related 1-alkylimidazoles indicate that the C5 position is the most nucleophilic and therefore the most reactive site for electrophiles. This is followed by the C4 and then the C2 positions. Given that the propanol substituent is already at the C5 position in the target molecule, electrophilic substitution would be expected to occur at the next most favorable position, which is typically the C4 or C2 position.

Halogenation: The reaction of 1-methylimidazole derivatives with halogens, such as bromine, is known to proceed readily. For instance, the aqueous bromination of 1-methylimidazole has been studied, demonstrating the high reactivity of the imidazole ring. While specific studies on this compound are not prevalent in the literature, it is anticipated that it would react with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent to yield mono- or di-halogenated products, depending on the stoichiometry and reaction conditions. The substitution would likely occur at the C4 and/or C2 positions of the imidazole ring.

Nitration: Nitration of 1-methylimidazole is known to produce 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole. The nitration of 1-methylimidazole itself has been shown to yield 1-methyl-5-nitro-1H-imidazole as a key intermediate in the synthesis of other compounds. acs.orgnih.gov For this compound, nitration using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group onto the imidazole ring, most likely at the C4 position.

Sulfonation: The sulfonation of imidazole derivatives can also be achieved. While specific examples for the title compound are scarce, the general reactivity of the imidazole ring suggests that sulfonation would occur at one of the available carbon atoms on the ring.

The presence of the 3-hydroxypropyl group at the C5 position may exert a minor steric and electronic influence on the regioselectivity of these reactions, but the inherent reactivity of the 1-methylimidazole core is expected to be the dominant factor.

Formation of Coordination Complexes

The molecular structure of this compound, featuring both a nitrogen donor atom in the imidazole ring and an oxygen donor from the hydroxyl group, makes it an excellent candidate as a ligand in coordination chemistry.

Ligand Design Principles for Imidazole-Propanol Systems

The design of ligands for specific applications in coordination chemistry often involves the incorporation of multiple donor atoms to achieve desired coordination geometries and electronic properties of the resulting metal complexes. Imidazole and its derivatives are versatile building blocks in ligand design due to the presence of a readily available nitrogen donor atom. researchgate.net

In the case of imidazole-propanol systems, the ligand can act as a bidentate donor, coordinating to a metal center through both the imidazole nitrogen (N3) and the terminal hydroxyl oxygen. This chelation can lead to the formation of stable five- or six-membered rings with the metal ion, enhancing the thermodynamic stability of the complex (the chelate effect). The flexibility of the propanol chain allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Transition Metal Complexes with Imidazole-Derived Ligands

The synthesis of transition metal complexes with imidazole-derived ligands is a well-established field. uomustansiriyah.edu.iqresearchgate.net Typically, these syntheses involve the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized by a variety of spectroscopic and analytical techniques.

For a ligand like this compound, one could envision the synthesis of complexes with a range of transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II). Characterization would typically involve:

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole nitrogen and the hydroxyl group, evidenced by shifts in the characteristic vibrational frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand upon coordination.

Technique Information Gained
Infrared (IR) SpectroscopyShifts in vibrational frequencies indicating coordination of donor atoms.
UV-Visible SpectroscopyElectronic transitions providing insight into the metal's coordination environment.
Nuclear Magnetic Resonance (NMR)Detailed structural information of the ligand in diamagnetic complexes.
X-ray CrystallographyPrecise 3D structure, including bond lengths, angles, and geometry.

Investigation of Metal-Ligand Binding Modes and Geometries

The binding of imidazole-containing ligands to metal ions is a subject of extensive research, particularly due to their relevance in bioinorganic chemistry. nih.gov The imidazole ring can coordinate to a metal center in a monodentate fashion through the sp2-hybridized nitrogen atom. When a hydroxyl group is present, as in this compound, a bidentate coordination mode is possible.

The resulting coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of other coordinating ligands or counter-ions. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For instance, Zn(II) complexes with imidazole ligands often exhibit a distorted tetrahedral geometry. nih.gov

Computational studies, such as Density Functional Theory (DFT), can be employed to model the structures of these complexes and to gain a deeper understanding of the nature of the metal-ligand bonding. nih.gov These studies can help to predict the most stable binding modes and to rationalize the experimentally observed geometries.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol provides precise information about the number, type, and connectivity of protons within the molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ), integration, and multiplicity (splitting pattern) are diagnostic.

The spectrum is expected to show signals corresponding to the protons on the imidazole (B134444) ring, the N-methyl group, the propyl chain, and the hydroxyl group.

Imidazole Ring Protons: The protons at the C2 and C4 positions of the imidazole ring are expected to appear as distinct singlets in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm.

N-Methyl Protons: The three protons of the methyl group attached to the imidazole nitrogen (N1) would produce a sharp singlet, typically resonating around 3.6 ppm. chemicalbook.com

Propyl Chain Protons: The three methylene (B1212753) groups of the propanol (B110389) side chain form a spin system. The methylene group adjacent to the imidazole ring (Cα-H₂) would appear as a triplet. The central methylene group (Cβ-H₂) would be a multiplet (specifically, a sextet or triplet of triplets), and the methylene group bearing the hydroxyl function (Cγ-H₂) would also be a triplet.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-2 (Imidazole)~7.4-7.5s (singlet)
H-4 (Imidazole)~6.8-7.0s (singlet)
N-CH₃~3.6s (singlet)
-CH₂- (adjacent to ring)~2.6-2.8t (triplet)
-CH₂- (central)~1.8-2.0m (multiplet)
-CH₂-OH~3.5-3.7t (triplet)
-OHVariablebr s (broad singlet)

Complementing the proton data, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule. Each unique carbon atom produces a signal at a characteristic chemical shift, providing direct evidence for the number of different carbon environments. The spectrum for this compound is expected to display seven distinct signals, corresponding to the seven unique carbon atoms in the structure.

Imidazole Ring Carbons: The three carbons of the imidazole ring (C2, C4, and C5) are expected to resonate in the downfield region (120-140 ppm) typical for heteroaromatic systems.

N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region, typically around 30-35 ppm.

Propyl Chain Carbons: The three aliphatic carbons of the propyl chain will have distinct chemical shifts influenced by their proximity to the imidazole ring and the hydroxyl group. The carbon attached to the hydroxyl group (Cγ) will be the most downfield of the three, generally appearing around 60-65 ppm. docbrown.info

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (Imidazole)~135-140
C-4 (Imidazole)~125-130
C-5 (Imidazole)~130-135
N-CH₃~30-35
-CH₂- (adjacent to ring)~25-30
-CH₂- (central)~30-35
-CH₂-OH~60-65

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between nuclei. ipb.pt

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂-OH spin system of the propyl chain.

HSQC/HMQC: An HSQC or HMQC experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. ipb.pt

HMBC: The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds. ipb.pt This technique would confirm the attachment of the propyl chain to the C5 position of the imidazole ring by showing a correlation between the protons of the Cα methylene group and carbons C4 and C5 of the ring. It would also confirm the N-methyl group's position through correlations between the methyl protons and ring carbons C2 and C4.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, the key diagnostic absorptions would be:

O-H Stretch: A strong, broad absorption band in the region of 3200–3500 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding. docbrown.info

C-H Stretches: Absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic propyl and methyl groups. C-H stretches from the heteroaromatic imidazole ring may appear slightly above 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce characteristic bands in the 1500–1650 cm⁻¹ region. mdpi.com

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol group would be observed in the fingerprint region, typically around 1050 cm⁻¹. docbrown.info

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3500Strong, Broad
C-H stretch (aromatic)3000-3150Medium
C-H stretch (aliphatic)2850-3000Medium-Strong
C=N, C=C stretch (imidazole ring)1500-1650Medium-Strong
C-O stretch (primary alcohol)~1050Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often means that symmetric, non-polar bonds and aromatic rings produce strong Raman signals.

The Raman spectrum of this compound would be expected to show:

Ring Breathing Modes: The symmetric stretching and deformation of the imidazole ring would likely produce strong and sharp bands, which are highly characteristic and useful for fingerprinting.

C-H Stretching: Both aliphatic and aromatic C-H stretching vibrations would be visible, complementing the IR data.

Skeletal Vibrations: Complex vibrations involving the C-C and C-N bonds of the molecular skeleton would populate the fingerprint region (< 1500 cm⁻¹).

The combination of IR and Raman data provides a more complete vibrational profile of the molecule, aiding in its definitive identification. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide critical data for structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for polar molecules like imidazole derivatives, allowing for the detection of intact molecular ions with minimal fragmentation. In positive ion mode, molecules are typically protonated to form the [M+H]⁺ ion. This technique is routinely used to confirm the molecular weight of synthesized compounds.

For instance, in the analysis of various ester derivatives of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, ESI-MS has been successfully used to identify their corresponding protonated molecular ions. The detection of the [M+1]⁺ peak confirms the successful synthesis and the molecular mass of the target compound.

Compound DerivativeMolecular FormulaObserved Ionm/z (Found)
3-(1H-Imidazol-1-yl)-1-phenylpropyl furan-2-carboxylateC17H16N2O3[M+H]⁺297.2
3-(1H-Imidazol-1-yl)-1-phenylpropyl pyridine-3-carboxylateC18H17N3O2[M+H]⁺308.2
3-(1H-Imidazol-1-yl)-1-phenylpropyl 5-chlorothiophene-2-carboxylateC17H15ClN2O2S[M+H]⁺347.2

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). thermofisher.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are capable of achieving the high resolving power necessary for these measurements. nih.govwiley.com

For the target compound, this compound, the theoretical monoisotopic mass can be calculated from its elemental formula, C₇H₁₂N₂O. An HRMS analysis would aim to measure the mass of the protonated molecule, [C₇H₁₂N₂O+H]⁺, and compare the experimental value to the calculated value. A close match (typically <5 ppm error) provides strong evidence for the proposed formula. While specific HRMS data for this exact compound is not detailed in the reviewed literature, the technique remains the gold standard for formula confirmation in synthetic chemistry. nih.gov

ParameterValue
Molecular FormulaC₇H₁₂N₂O
Ion Formula[C₇H₁₃N₂O]⁺
Calculated Monoisotopic Mass (Da)140.094963
Expected HRMS ResultMeasured mass within ±0.003 Da of calculated mass

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction analysis of suitable crystals of a compound or its derivatives can yield a definitive molecular structure. For example, the crystal structure of the related compound 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol has been determined, providing valuable insight into the structural features of this class of molecules. nih.gov The analysis reveals key structural parameters, including the crystal system, space group, and unit cell dimensions, which define the crystal lattice. nih.gov

Crystallographic Data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0352 (5)
b (Å)11.8521 (7)
c (Å)10.3462 (6)
β (°)109.688 (1)
Volume (ų)1043.17 (10)
Z (Molecules per unit cell)4

In this derivative, the analysis also determined the dihedral angle between the imidazole and phenyl rings to be 66.73 (5)°, illustrating the non-planar conformation of the molecule. nih.gov

The study of crystal packing reveals the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds, van der Waals forces, and π–π stacking. rsc.org These interactions are crucial in determining the physical properties of the solid material. In the crystal structure of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, the molecules are linked into two-dimensional sheets by a network of intermolecular hydrogen bonds. nih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the imidazole nitrogen and the hydroxyl oxygen) facilitates this arrangement. nih.gov

Intermolecular Interactions in Crystalline 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol nih.gov
Interaction TypeDescription
O—H···N Hydrogen BondLinks the hydroxyl group of one molecule to the imine nitrogen of the imidazole ring of a neighboring molecule.
C—H···O Hydrogen BondConnects a carbon atom to the hydroxyl oxygen of an adjacent molecule.
C—H···π InteractionFurther stabilizes the crystal structure through interactions between C-H bonds and the π-system of the phenyl ring.

These interactions collectively create a stable, three-dimensional supramolecular architecture. nih.gov The analysis of such interactions is fundamental to crystal engineering and understanding structure-property relationships. rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the values calculated from the proposed empirical formula. A close agreement, typically within ±0.4%, is required to confirm the purity and the empirical formula of a newly synthesized compound. nih.gov

For imidazole-containing derivatives, this method provides essential validation of the molecular formula derived from mass spectrometry.

Representative Elemental Analysis Data for an Imidazole Derivative mdpi.com
ElementCalculated (%)Found (%)
C65.2165.11
H4.384.35
N30.4230.31
Data for 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (C₁₅H₁₂N₆)

This technique, while classical, remains a cornerstone of chemical characterization, providing robust and reliable data to support the assigned structure of a molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bhu.ac.in It is widely employed for geometry optimization, where the molecule's lowest energy conformation is determined by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. ijstr.org For 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would provide a detailed picture of its three-dimensional structure. bhu.ac.in

Energetic analysis through DFT can reveal the molecule's stability and thermodynamic properties. The calculated total energy of the optimized structure is a key parameter in these assessments.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations for similar molecules, as specific literature for this compound is not available.)

ParameterBond/AnglePredicted Value
Bond LengthC-C (imidazole)~1.38 Å
C-N (imidazole)~1.35 Å
C-C (propyl chain)~1.53 Å
C-O~1.43 Å
Bond AngleC-N-C (imidazole)~108°
C-C-C (propyl chain)~112°
C-C-O~109°

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification. DFT methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR spectra having been reported for some methods. nih.gov Such predictions are invaluable for assigning signals in experimentally obtained spectra.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. ijstr.org These computed spectra help in the identification of characteristic functional groups and vibrational modes of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole (B134444) CH7.0 - 7.5115 - 140
N-CH₃~3.6~35
-CH₂- (adjacent to imidazole)~2.7~25
-CH₂- (central)~1.8~30
-CH₂-OH~3.5~60

The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. niscpr.res.in

Molecular electrostatic potential (MEP) maps provide a visualization of the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. bhu.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The values presented are representative for similar heterocyclic compounds.)

ParameterEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and intramolecular interactions of molecules.

The propanol (B110389) side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface. ijstr.org For this molecule, key dihedral angles would include those along the C-C bonds of the propyl chain and the bond connecting the chain to the imidazole ring.

Table 4: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms Involved
τ₁N(imidazole)-C(imidazole)-C(propyl)-C(propyl)
τ₂C(imidazole)-C(propyl)-C(propyl)-C(propyl)
τ₃C(propyl)-C(propyl)-C(propyl)-O

The exploration of potential energy surfaces provides a comprehensive understanding of a molecule's flexibility and the likelihood of adopting different conformations. ijstr.org Intramolecular interactions, such as hydrogen bonding, play a significant role in stabilizing certain conformations. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and one of the nitrogen atoms of the imidazole ring. Identifying and quantifying the strength of such interactions is a key aspect of these theoretical investigations.

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, numerous studies on related imidazole derivatives provide a clear indication of the expected interactions. eurjchem.comnih.govtandfonline.commdpi.com These studies consistently show that the packing of imidazole-containing compounds is governed by a combination of hydrogen bonds and van der Waals forces.

The key findings from Hirshfeld analyses of similar molecules are often summarized in 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. For imidazole derivatives, the most significant contributions to the crystal packing typically come from H···H, C···H/H···C, and N···H/H···N interactions. eurjchem.commdpi.com The presence of the hydroxyl group in this compound would introduce significant O···H/H···O contacts.

Below is a representative data table compiled from Hirshfeld surface analyses of various imidazole derivatives, illustrating the typical percentage contributions of different intermolecular contacts.

Interaction TypePercentage Contribution (Range from various imidazole derivatives)
H···H40% - 60%
C···H / H···C15% - 25%
N···H / H···N5% - 15%
O···H / H···O10% - 20% (in hydroxylated derivatives)

The molecular structure of this compound, featuring both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen atoms of the imidazole ring), allows for the formation of robust intermolecular hydrogen bonds. The hydroxyl group can donate a proton to the N3 atom of the imidazole ring of a neighboring molecule, forming a strong O-H···N hydrogen bond. This is a common and structurally directing interaction in related systems. eurjchem.com

Ultrafast IR spectroscopy and molecular dynamics simulations on imidazole and 1-methylimidazole (B24206) have provided deep insights into their hydrogen bonding dynamics. nsf.govacs.orgresearchgate.net Imidazole itself can form extensive hydrogen-bonded networks. rsc.orgosti.gov While the methylation at the N1 position in this compound prevents it from acting as a hydrogen bond donor at that site, the N3 atom remains an effective acceptor. The dynamics of these hydrogen bonds, including their formation and breaking, occur on the picosecond timescale and are fundamental to the properties of the substance in its liquid and solid states. researchgate.netosti.gov

In addition to hydrogen bonding, van der Waals forces play a critical role in the molecular packing and thermodynamics of this compound. These forces include:

London Dispersion Forces: These are temporary attractive forces resulting from instantaneous fluctuations in electron density. They are significant for all parts of the molecule, particularly the propanol chain and the imidazole ring.

Debye Forces: These arise from the interaction between a permanent dipole (present in the imidazole ring and the C-O-H group) and an induced dipole in a neighboring molecule.

Keesom Forces: These are interactions between permanent dipoles.

The following table summarizes the expected intermolecular interactions and the participating moieties in this compound.

Interaction TypeDonor/Participating Group 1Acceptor/Participating Group 2Expected Significance
Hydrogen BondingHydroxyl (-OH)Imidazole N3 AtomHigh
London DispersionEntire MoleculeEntire MoleculeHigh
Dipole-Dipole (Keesom)Imidazole Ring, -OH GroupImidazole Ring, -OH GroupModerate
π-π StackingImidazole RingImidazole RingPossible depending on packing

Synthesis and Characterization of Analogs and Derivatives

Structural Modifications of the Propyl Alcohol Side Chain

Alterations to the three-carbon chain connecting the imidazole (B134444) ring to the terminal alcohol have been a key strategy in developing analogs. These modifications include varying the chain length, introducing new functional groups, and adding bulky aromatic substituents.

Synthesis of Alkyl-Imidazolyl Carbinols with Varied Chain Lengths

The synthesis of imidazol-5-yl carbinols with alkyl side chains of varying lengths has been explored to understand the impact of lipophilicity on biological activity. A common synthetic route involves the Grignard reaction. tandfonline.com In this approach, an appropriate alkyl magnesium halide (Grignard reagent) is reacted with an imidazol-5-yl carboxaldehyde derivative. This reaction forms a secondary alcohol where the length of the alkyl chain is determined by the Grignard reagent used.

Research into a series of these analogs has shown that the chain length is a critical determinant of antimycotic activity. Specifically, compounds featuring C10 to C12 alkyl side chains have demonstrated significant potency. tandfonline.com This suggests that a certain degree of lipophilicity is required for effective interaction with the fungal target, likely related to the ergosterol biosynthesis pathway. tandfonline.com

Table 1: Synthesis of Alkyl-Imidazolyl Carbinols via Grignard Reaction

Reactant 1 Reactant 2 Product Structure Resulting Chain Length
Imidazole-5-carboxaldehyde Decylmagnesium bromide 1-(Imidazol-5-yl)undecan-1-ol C11

Introduction of Amine Functionalities in the Propyl Chain (e.g., 3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol)

The incorporation of amine functionalities into the propyl chain introduces a basic center, which can alter the compound's polarity, ionization state at physiological pH, and potential for hydrogen bonding. The synthesis of such amino alcohol derivatives can be achieved through various established methods. While direct synthesis of 3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is not widely detailed, analogous syntheses provide a clear blueprint. For instance, the synthesis of related structures like (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol often starts from materials such as acetylthiophene or thiophenecarboxaldehyde, indicating that a ketone or aldehyde precursor is a common starting point. researchgate.net

General strategies often involve the reduction of a corresponding azido alcohol or the reductive amination of a keto-imidazole. Another approach involves the synthesis of derivatives like 3-N-piperazinyl-propan-1-ol, which demonstrates the possibility of introducing more complex amine structures. prepchem.com The synthesis of various aminoimidazoles has been achieved by treating N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines with a base, which can be precursors to more complex imidazole derivatives.

Phenyl-Substituted Propyl Chain Analogs

Introducing a phenyl group onto the propyl chain adds significant steric bulk and lipophilicity, which can lead to enhanced binding affinity with target proteins through hydrophobic or π-π stacking interactions. The synthesis of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol analogs is a well-established process. researchgate.netnih.gov

A general and efficient method for this transformation is the reduction of the corresponding phenylpropan-1-one precursor. researchgate.netnih.gov The ketone, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, is treated with a reducing agent, typically sodium borohydride (NaBH₄), in a protic solvent like methanol. researchgate.netnih.gov The reaction proceeds at ambient temperature to yield the desired phenyl-substituted propanol (B110389). The resulting alcohol can then be subjected to further esterification if desired. nih.gov

Table 2: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol

Precursor Reagent Solvent Product

Diversification of Imidazole Ring Substitution Patterns

Modifying the substituents directly on the imidazole ring, particularly at the nitrogen atoms, provides another avenue for creating diverse analogs.

Benzyl and Other Arylmethyl Substitutions at Imidazole Nitrogen

Attaching benzyl or other arylmethyl groups to the imidazole nitrogen can influence the molecule's steric profile and electronic properties. The synthesis of N-arylmethyl imidazoles can be accomplished through several routes. One common method involves the reaction of imidazole with an appropriate arylmethyl halide, such as benzyl bromide, in the presence of a base. nih.govnih.gov

More advanced methods utilize palladium-catalyzed cross-coupling reactions. For example, N-arylimidazole derivatives can be prepared with high yields by reacting imidazoles with aryl halides using a palladium on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticle catalyst in an aqueous-isopropanol mixture under ultrasonic conditions. biomedres.us Another synthetic strategy involves starting with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, which can be reacted with benzylamine to form N-benzyl-N'-(2-amino-1,2-dicyanovinyl)formamidines. tandfonline.comresearchgate.nettandfonline.comnih.gov These intermediates can then undergo base-catalyzed intramolecular cyclization to yield 1-benzyl-imidazole derivatives. nih.gov The synthesis of 1-Benzyl-5-hydroxymethyl-imidazole has been achieved by reacting 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole with nitric acid. prepchem.com

Investigation of Nitroimidazole Analogs (Structural Features)

The introduction of a nitro group onto the imidazole ring, typically at the 5-position, creates a class of compounds known as nitroimidazoles. nih.gov This functional group is a strong electron-withdrawing group, which significantly alters the electronic character of the imidazole ring and is associated with various pharmacological activities, particularly as antimicrobial agents. prepchem.commdpi.com

The synthesis of a 5-nitroimidazole is generally achieved through the nitration of the parent imidazole ring using a mixture of nitric acid and sulfuric acid. nih.gov The structural features of these analogs are well-documented. For example, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297) is an ester derivative of the 5-nitroimidazole drug secnidazole. prepchem.com In this compound, the nitroimidazole mean plane and the pendant acetate group have a dihedral angle of 43.17 (11)°. prepchem.com The crystal packing is characterized by C—H···O interactions. prepchem.com Many nitroimidazole derivatives feature a side chain at the N-1 position, such as the α-(chloromethyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol, which is a key feature for their biological activity. nih.gov

Table 3: Structural Features of a Representative Nitroimidazole Analog

Compound Key Structural Feature Dihedral Angle (Nitroimidazole plane to side chain) Intermolecular Interactions

Modifications at C-2, C-4, and C-5 Positions of the Imidazole Ring

The C-2, C-4, and C-5 positions of the imidazole ring offer distinct opportunities for functionalization, with their reactivity governed by the electronic properties of the ring. nih.gov The C-2 position is the most acidic, while the C-5 position is highly reactive toward electrophilic substitution. nih.gov The C-4 position is generally less reactive. nih.gov

Recent synthetic methodologies have enabled the regioselective and sequential arylation of all three C-H bonds on the imidazole core. nih.gov For instance, palladium-catalyzed reactions can be directed to the C-5 position in the presence of weak bases. nih.gov The addition of copper(I) salts can shift this selectivity toward the C-2 position. nih.gov To overcome the low reactivity of the C-4 position, a "SEM-switch" strategy has been developed. This involves transposing the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group from the N-1 to the N-3 nitrogen, which activates the C-4 position for subsequent arylation. nih.gov These advanced methods allow for the creation of diverse mono-, di-, and triarylimidazoles from a simple imidazole starting material. nih.gov

Various synthetic protocols allow for controlled substitution at the C-2, C-4, and C-5 positions, enabling the introduction of aryl, heteroaryl, and ester moieties. rsc.org

Development of Hybrid and Fused Heterocyclic Systems

Hybrid molecules integrate two or more pharmacophore structures into a single entity to enhance or modify their chemical properties and biological interactions. mdpi.com The imidazole scaffold is a common component in the design of such hybrid systems. mdpi.comnih.gov

Imidazole-Tetrazole Hybrid Structures with Propanol/Diol Linkers

The synthesis of hybrid molecules combining imidazole and tetrazole rings linked by a propanol or propanediol chain has been explored. A common synthetic strategy involves the nucleophilic ring-opening of epoxides, such as glycidol or epichlorohydrin, with a thiol-containing heterocycle. semanticscholar.org

For example, 1-methyl-1H-tetrazole-5-thiol can be reacted with glycidol to yield 3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol. semanticscholar.org A similar reaction with epichlorohydrin can produce the symmetric product 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol. semanticscholar.org This synthetic approach has also been applied using 1-methyl-1H-imidazole-2-thiol (Thiamazole) to create analogous imidazole-diol derivatives. semanticscholar.org These reactions demonstrate a viable method for linking heterocyclic systems with a flexible, functionalized three-carbon chain.

Table 1: Synthesis of Imidazole/Tetrazole-Diol Hybrids

Starting Heterocycle Reagent Product Yield
1-methyl-1H-tetrazole-5-thiol Glycidol 3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol Quantitative

Imidazole-Thiazolidinone Motifs

Imidazole-thiazolidinone hybrids are another class of molecules that have been synthesized and studied. nih.govsemanticscholar.org A feasible three-step reaction protocol has been established to create these linked systems. semanticscholar.org The synthesis typically involves the reaction of an amine, an aldehyde, and a mercaptoacetic acid to form the thiazolidinone ring. nih.gov

In one study, a series of 3-(3-(imidazol-1-yl)propyl)-5-(benzylidene)-2-(phenylimino)thiazolidin-4-one derivatives were synthesized. semanticscholar.org The structures of these novel hybrid molecules were confirmed using FT-IR, 1H NMR, 13C NMR, and HRMS techniques. semanticscholar.org

Schiff Base Ligands Derived from Imidazole Carbaldehydes and Diamino Propanols

Schiff base ligands derived from the condensation of imidazole-2-carboxaldehyde with various amines have been extensively synthesized and characterized. derpharmachemica.comderpharmachemica.comnih.gov These ligands can coordinate with a variety of metal ions. researchgate.net The reaction of imidazole-2-carbaldehyde with diamines like 1,3-diaminopropane results in potentially tetradentate ligands that can bind to a metal center in several different modes. researchgate.net Similarly, Schiff bases have been formed from 1-(3-aminopropyl)imidazole and various imidazole aldehydes, which readily coordinate to metal centers like Ag(I), Cu(II), and Zn(II). maynoothuniversity.ie

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are crucial for rational drug design, as they reveal the molecular features that influence the chemical and biological properties of a compound. researchgate.netjopir.in The imidazole scaffold offers multiple sites for modification, allowing for systematic investigation of how different functional groups impact its characteristics. researchgate.net

Systematic Variation of Functional Groups and Their Influence on Chemical Properties

The influence of substituents on the chemical properties of imidazole derivatives has been a subject of detailed research. In the design of imidazole-thiazolidinone hybrids, SAR studies revealed that the presence of nitro and chloro groups on the arylidene ring was crucial for the molecule's bioactivity. semanticscholar.org

In another series of imidazole-coumarin conjugates, SAR analysis showed that the potency and selectivity were substantially increased by two key factors: having a simple imidazole nucleus with a hydrogen atom at the N(1) position, and the presence of a substituent (such as Cl, F, Br, Me, or OMe) on the coumarin nucleus. mdpi.com These findings provide valuable guidelines for the further development of conjugated compounds. mdpi.com The systematic variation of these functional groups allows for the optimization of the molecule's properties.

Table 2: Compound Names Mentioned

Compound Name
3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol
3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol
1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol
1-methyl-1H-tetrazole-5-thiol
1-methyl-1H-imidazole-2-thiol (Thiamazole)
3-(3-(imidazol-1-yl)propyl)-5-(benzylidene)-2-(phenylimino)thiazolidin-4-one
Imidazole-2-carboxaldehyde
1,3-diaminopropane

Understanding the Impact of Stereochemistry on Molecular Interactions

The spatial orientation of substituents around a chiral center dictates how a molecule can bind to a target, such as a biological receptor or an enzyme active site. Even subtle differences in the three-dimensional structure of enantiomers can lead to significant variations in their binding affinity and efficacy. This is because biological targets are themselves chiral, composed of L-amino acids and D-sugars, creating a diastereomeric interaction with chiral molecules that can differ in energy and stability.

A pertinent example illustrating the profound impact of stereochemistry can be found in studies of closely related imidazole propanol derivatives. Research on carbamate derivatives of 3-(1H-imidazol-4-yl)propanol has demonstrated clear differences in the pharmacological behavior of the (R)- and (S)-enantiomers. In one such study, the enantiomers were found to exhibit distinct agonist and antagonist profiles at the histamine (B1213489) H₃ receptor.

The differential activity of these stereoisomers can be attributed to their unique interactions with the receptor's binding pocket. One enantiomer may be able to form specific hydrogen bonds or engage in favorable hydrophobic interactions that are not possible for its mirror image. For instance, the hydroxyl group and the imidazole nitrogen are key sites for hydrogen bonding. The precise spatial positioning of these groups, as determined by the stereochemistry at the chiral carbon, will influence their ability to form optimal hydrogen bonds with amino acid residues in a receptor binding site.

Computational modeling and molecular docking studies are invaluable tools for visualizing and quantifying these differential interactions. Such studies on related azole antifungal agents have shown that the stereochemistry of the propanol backbone is crucial for correct orientation within the active site of lanosterol 14α-demethylase (CYP51), the target enzyme. The binding affinity of each enantiomer can be calculated, and the specific molecular interactions, such as hydrogen bonds and π-π stacking, can be identified and their strengths compared.

The table below conceptualizes the type of data that would be generated from such a comparative study on a hypothetical chiral analog of this compound, illustrating the potential differences in molecular interactions.

Comparative Molecular Interaction Profile of Enantiomers

Parameter(R)-Enantiomer(S)-Enantiomer
Binding Affinity (Kd)Lower Value (Higher Affinity)Higher Value (Lower Affinity)
Hydrogen Bond InteractionsForms 3 key H-bonds with receptor residuesForms 1-2 H-bonds, with suboptimal geometry
Hydrophobic InteractionsMethyl-imidazole moiety fits snugly into a hydrophobic pocketSteric clash between the methyl group and the pocket
Calculated Binding EnergyMore negative (more stable complex)Less negative (less stable complex)

Mechanistic Insights and Structure Activity Relationship Studies Non Clinical Focus

Molecular Interactions with Biological Macromolecules (Conceptual Framework)

The unique structural and electronic characteristics of the imidazole (B134444) ring are central to its ability to interact with a wide array of biological targets. researchgate.net The electron-rich nature of this five-membered aromatic heterocycle allows it to readily bind with various enzymes and receptors through diverse, weak interactions. researchgate.netfrontiersin.org

The imidazole moiety, a core component of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol, is a versatile building block in medicinal chemistry due to the diverse ways it can interact with biological macromolecules. nih.govresearchgate.net Its amphoteric nature, meaning it can act as both a weak acid and a base, allows it to participate in various binding modalities. wikipedia.orgrsc.org The imidazole ring can accept or donate protons and engage in a variety of non-covalent interactions, which are critical for molecular recognition and biological activity. nih.gov

Key interaction types involving the imidazole ring include:

Hydrogen Bonding: The imidazole ring has both a hydrogen bond donor (the N-H group in an un-substituted imidazole) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). nih.gov In this compound, the N-1 position is methylated, leaving the N-3 nitrogen as a primary hydrogen bond acceptor. The terminal hydroxyl group on the propanol (B110389) side chain also serves as a potent hydrogen bond donor and acceptor.

Coordination with Metal Ions: The basic, sp²-hybridized nitrogen of the imidazole ring is an excellent ligand for coordinating with metal ions. wikipedia.org This is famously observed in biological systems where the histidine side chain coordinates with metals like zinc, iron, and copper in metalloenzymes. wikipedia.org For example, the N3 of an imidazole compound can bind to the heme iron atom of ferric cytochrome P450, leading to enzyme inhibition. wikipedia.orgnih.gov

π-π Stacking and Hydrophobic Interactions: The aromatic nature of the imidazole ring allows it to engage in π-π stacking interactions with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. researchgate.net The methyl group and the propyl chain of this compound can also form favorable hydrophobic interactions. nih.gov

Cation-π Interactions: The electron-rich π-system of the imidazole ring can interact favorably with cationic species, such as protonated amino acid residues like lysine (B10760008) or arginine. researchgate.net

These varied interactions underpin the mechanisms of enzyme inhibition by imidazole derivatives. One common mechanism is competitive inhibition, where the imidazole-containing molecule binds to the active site of an enzyme, preventing the natural substrate from binding. nih.gov For instance, studies on β-glucosidase have shown that imidazole can act as a partial competitive inhibitor by binding to the active site and reducing the enzyme's affinity for its substrate. nih.gov Another significant inhibitory mechanism involves the coordination of the imidazole nitrogen to the heme iron in cytochrome P450 (CYP) enzymes, a process known as Type II spectral binding, which is a common cause of drug-drug interactions. researchgate.netnih.gov

Interaction TypeRelevant Moiety in this compoundPotential Interacting Partner in a BiomacromoleculeReference
Hydrogen Bond AcceptorImidazole N-3, Hydroxyl OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine nih.gov
Hydrogen Bond DonorHydroxyl Group (-OH)Aspartate, Glutamate, Carbonyl backbones nih.gov
Metal CoordinationImidazole N-3Heme Iron (e.g., in CYP enzymes), Zinc wikipedia.orgwikipedia.orgnih.gov
π-π StackingImidazole RingPhenylalanine, Tyrosine, Tryptophan, Histidine researchgate.net
Hydrophobic InteractionsPropyl Chain, Methyl GroupLeucine, Isoleucine, Valine, Alanine nih.gov

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it interacts with a target protein. arabjchem.org This method provides valuable insights into drug-receptor interactions and is frequently used to estimate the binding affinity, often expressed as a binding energy score (in kcal/mol). arabjchem.orgnih.gov For imidazole derivatives, docking studies help elucidate how the molecule fits into a protein's active site and which specific interactions stabilize the complex. jchr.orgresearchgate.net

In a typical docking study, the 3D structure of the target protein is used as a receptor. The ligand, in this case, this compound, is then computationally placed into the binding site in numerous possible conformations. A scoring function calculates the binding energy for each pose, with lower (more negative) values generally indicating a more stable complex and higher predicted affinity. arabjchem.orgnih.gov

Studies on various imidazole derivatives have demonstrated the utility of this approach. For example, docking analyses of imidazole-based compounds against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase showed that compounds with lower binding energies had a good affinity for the active pocket, suggesting they could be effective inhibitors. researchgate.net The results often highlight specific hydrogen bonds and hydrophobic interactions that anchor the ligand. For instance, a docking simulation of the control compound imidazole with dihydropteroate (B1496061) synthase (DHPS) revealed a binding affinity of -5.3 kcal/mol, stabilized by a hydrogen bond with Asp190 and van der Waals interactions with several other residues. mdpi.com

The predictive power of molecular docking allows for the virtual screening of many compounds and the rationalization of structure-activity relationships (SAR) before synthesis and biological testing. nih.govjchr.org

ParameterDescriptionSignificanceReference
Binding Energy (kcal/mol)The calculated free energy of binding for the ligand-receptor complex. More negative values indicate stronger binding.Predicts the affinity of the compound for the target. Used to rank potential inhibitors. nih.govmdpi.com
Binding Mode/PoseThe predicted 3D orientation and conformation of the ligand within the binding site.Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. arabjchem.org
Inhibition Constant (Ki)A measure of the potency of an inhibitor. Can be estimated from binding energy.Quantifies the concentration of inhibitor required to produce half-maximum inhibition. researchgate.net
Hydrogen BondsSpecific electrostatic interactions between the ligand and protein residues.Critical for binding specificity and stabilizing the complex. researchgate.netmdpi.com

Exploration of Target Engagement Mechanisms

Target engagement refers to the process by which a drug molecule binds to its intended biological target, leading to a measurable physiological response. For this compound, exploring this mechanism involves integrating the conceptual frameworks of molecular interaction and theoretical reactivity.

The process begins with molecular recognition , where the ligand finds and binds to the target's binding site. This is driven by the sum of the non-covalent interactions described in section 7.1.1, including hydrogen bonds, hydrophobic effects, and potential metal coordination. researchgate.net The specificity of engagement is determined by the complementarity of shape and chemical properties between the ligand and the binding pocket.

Once bound, the ligand may act as an inhibitor or an agonist/antagonist .

Enzyme Inhibition: If the target is an enzyme, engagement with the active site can block access to the natural substrate, as seen in competitive inhibition. nih.gov The imidazole moiety of this compound could, for example, coordinate to a catalytic metal ion or form key hydrogen bonds that mimic the substrate's transition state. wikipedia.org

Receptor Modulation: If the target is a receptor, the ligand's binding can either activate it (agonism) or block it from being activated by its natural ligand (antagonism). The specific conformation the ligand adopts upon binding is crucial. nih.gov For histamine (B1213489) receptors, for example, different tautomeric forms and conformations of imidazole-containing ligands determine whether they act as agonists or antagonists at different receptor subtypes. nih.gov

The duration and strength of target engagement are functions of the binding affinity (related to the free energy of binding) and the kinetics of the interaction (the on- and off-rates of the ligand). A high-affinity interaction, predicted by a very negative binding energy in docking simulations, suggests that the target will be occupied at lower concentrations of the compound. nih.gov

Ultimately, understanding the target engagement mechanism for this compound would require experimental validation of computational predictions through techniques like X-ray crystallography to visualize the binding mode, and enzyme kinetics or receptor binding assays to quantify the functional effect of the interaction. nih.gov

Studies on Protein-Ligand Interactions (e.g., TRAP1/HSP90 Complexes)

Currently, there is no published research specifically detailing the protein-ligand interactions between this compound and the TRAP1/HSP90 complexes. Such studies would be crucial to understand if and how this compound binds to these chaperone proteins. Techniques like X-ray crystallography or cryo-electron microscopy would be instrumental in determining the precise binding site and the key amino acid residues involved in the interaction. Furthermore, mutagenesis studies, where key residues in the binding pocket are altered, could confirm the importance of these residues for ligand binding and subsequent biological effects.

Kinetic and Thermodynamic Aspects of Binding Events

Information regarding the kinetic and thermodynamic parameters of the binding of this compound to any protein target, including TRAP1/HSP90, is not available in the public domain. To characterize these aspects, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed.

ITC would provide a complete thermodynamic profile of the binding event, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (Ka) or dissociation constant (Kd). This data would reveal whether the binding is primarily driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) or entropic contributions (e.g., hydrophobic effect, conformational changes).

SPR would be utilized to determine the kinetics of the interaction, providing the association rate constant (kon) and the dissociation rate constant (koff). These parameters would offer insights into how quickly the compound binds to its target and how long it remains bound, which are critical factors for its potential efficacy.

A hypothetical data table for such an analysis is presented below:

ParameterValueUnitMethod
Kd (Dissociation Constant)Data not availableMITC/SPR
Ka (Association Constant)Data not availableM-1ITC/SPR
ΔH (Enthalpy Change)Data not availablekcal/molITC
-TΔS (Entropy Change)Data not availablekcal/molITC
ΔG (Gibbs Free Energy)Data not availablekcal/molITC
kon (Association Rate)Data not availableM-1s-1SPR
koff (Dissociation Rate)Data not availables-1SPR

Computational Approaches to Inform Mechanistic Research

Identification of Allosteric Binding Pockets through Computational Dynamics

Computational dynamics simulations, such as molecular dynamics (MD), are powerful tools for identifying potential allosteric binding sites on proteins. However, no computational studies have been published that apply these methods to investigate the interaction of this compound with TRAP1/HSP90. Such a study would involve simulating the protein's natural motions in a solvated environment to identify "pockets" that open and close, which could serve as binding sites for allosteric modulators. By docking the compound into these identified pockets, researchers could predict favorable binding poses and estimate the binding free energy.

In Silico Prediction of Potential Biological Targets

While the imidazole scaffold is present in many biologically active molecules, specific in silico target prediction for this compound has not been reported in the literature. nih.gov A variety of computational tools and algorithms could be used for this purpose. These methods typically rely on ligand-based or structure-based approaches. Ligand-based methods would compare the structure of the compound to databases of known active molecules to predict targets based on chemical similarity. Structure-based methods would involve docking the compound into the binding sites of a wide array of known protein structures to identify potential high-affinity interactions. The results of such in silico screening would provide a list of potential biological targets that would then require experimental validation.

Role As a Synthetic Intermediate and Building Block

Contribution to Complex Organic Molecule Synthesis

The bifunctional nature of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol, possessing both a nucleophilic imidazole (B134444) ring and a reactive hydroxyl group, allows it to be a valuable building block in the assembly of complex organic molecules. Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more intricate organic compounds and are crucial in the synthesis of a wide range of molecules, including pharmaceuticals and polymers. The imidazole portion can participate in various coupling reactions, while the alcohol can be readily converted into other functional groups such as aldehydes, carboxylic acids, or esters, further expanding its synthetic utility. This dual reactivity is instrumental in multi-step synthetic sequences where precise control over chemical transformations is essential.

Utilization in the Preparation of Advanced Heterocyclic Compounds

The imidazole moiety is a core component of many biologically active compounds and advanced materials. The development of efficient methodologies for synthesizing new heterocyclic compounds is of significant interest in medicinal and materials chemistry. This compound serves as a precursor for the synthesis of more elaborate heterocyclic systems. The propanol (B110389) side chain can be chemically manipulated and cyclized to form fused-ring systems or can act as a linker to connect the imidazole core to other heterocyclic units. For instance, synthetic pathways can be designed to construct fused imidazole-oxazine scaffolds, which are of interest in medicinal chemistry. The inherent reactivity of the imidazole ring and the versatility of the alcohol group provide chemists with multiple avenues to explore the synthesis of novel heterocyclic structures with potentially unique properties.

Application in Rational Chemical Design and Scaffold Development

In the field of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active natural products. The electron-rich nature of the imidazole ring allows it to interact with various biological targets like enzymes and receptors. This compound is an attractive scaffold for rational drug design. Its structure can be systematically modified to optimize binding affinity and selectivity for a specific biological target. For example, new series of imidazole derivatives can be designed and synthesized to target specific enzymes, such as epidermal growth factor receptor (EGFR) in anticancer therapy. The propanol side chain offers a convenient point for derivatization, allowing for the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

Table 1: Examples of Bioactive Scaffolds Based on Imidazole Derivatives

Scaffold/Compound ClassBiological Target/Activity
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol estersAnti-Candida
Novel Imidazole DerivativesEGFR Inhibitors (Anticancer)
Fused Imidazo[5,1-c]oxazine ScaffoldsEnzyme Inhibitors, γ-secretase modulators

This table is generated based on research on related imidazole-containing scaffolds to illustrate the potential applications in rational chemical design.

Essential Role in Coordination Chemistry Ligand Development

The nitrogen atoms in the imidazole ring of this compound are excellent donors for metal ions, making it a valuable component in the design of ligands for coordination chemistry. The imidazole moiety can coordinate to a wide range of transition metals to form stable complexes. The propanol tail can be further functionalized to create multidentate ligands, which can form even more stable and structurally diverse metal complexes. These complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. For example, the synthesis of mixed-ligand complexes involving imidazole-azo derivatives and other ligands has been explored for their antimicrobial properties. The ability to tune the electronic and steric properties of the ligand by modifying both the imidazole ring and the side chain allows for the rational design of metal complexes with specific desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.